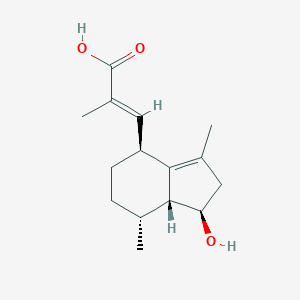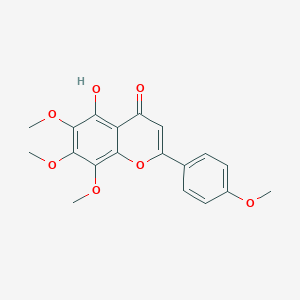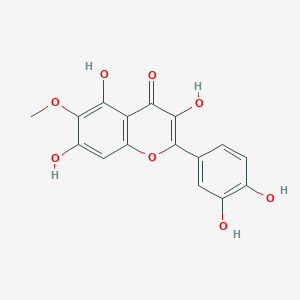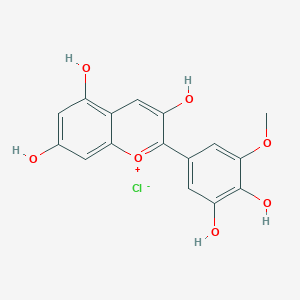
Hydroxyvalerenic Acid
描述
Hydroxyvalerenic acid is a sesquiterpenoid compound found in the essential oil of the valerian plant (Valeriana officinalis). It is one of the key active constituents responsible for the plant’s sedative and anxiolytic effects. The compound is known for its potential therapeutic properties, particularly in the treatment of sleep disorders and anxiety.
准备方法
Synthetic Routes and Reaction Conditions: Hydroxyvalerenic acid can be synthesized through various chemical reactions involving the precursor valerenic acid. The synthesis typically involves hydroxylation reactions under controlled conditions to introduce the hydroxyl group into the valerenic acid molecule.
Industrial Production Methods: Industrial production of this compound often involves extraction from the valerian plant. The process includes:
Extraction: The roots and rhizomes of the valerian plant are extracted using solvents such as ethanol or methanol.
Purification: The extract is then purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate this compound.
Quantification: The content of this compound is quantified using UV-spectrophotometry or other analytical methods.
化学反应分析
Types of Reactions: Hydroxyvalerenic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions may involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted compounds .
科学研究应用
Hydroxyvalerenic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of valerian extracts.
Biology: The compound is studied for its effects on metabolic syndrome-related enzymes and its potential as an antioxidant.
Medicine: this compound is investigated for its sedative and anxiolytic properties, making it a candidate for the treatment of sleep disorders and anxiety.
Industry: It is used in the formulation of dietary supplements and herbal remedies for its therapeutic benefits
作用机制
Hydroxyvalerenic acid exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and promoting relaxation and sedation. Additionally, it may act as a partial agonist at the 5-HT_5A receptor, which is involved in the regulation of the sleep-wake cycle .
相似化合物的比较
Valerenic Acid: A precursor to hydroxyvalerenic acid, known for its sedative properties.
Acetoxyvalerenic Acid: Another derivative of valerenic acid with similar therapeutic effects.
Valerenal: A related compound found in valerian essential oil with sedative properties.
Uniqueness: this compound is unique due to its specific hydroxylation, which may enhance its bioavailability and potency compared to other valerenic acid derivatives. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for therapeutic applications .
属性
IUPAC Name |
(E)-3-[(1R,4S,7R,7aR)-1-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(6-10(3)15(17)18)13-9(2)7-12(16)14(8)13/h6,8,11-12,14,16H,4-5,7H2,1-3H3,(H,17,18)/b10-6+/t8-,11+,12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNQXTISSHEQKD-UNXUOHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)O)C)C=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@H]([C@H]12)O)C)/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033564 | |
| Record name | Hydroxyvalerenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619-16-5 | |
| Record name | Hydroxyvalerenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyvalerenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyvalerenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[(1R,4S,7R,7aR)-2,4,5,6,7,7a-hexahydro-1-hydroxy-3,7-dimethyl-1H-inden-4-yl]-2-methyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYVALERENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/043W90DL5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxyvalerenic Acid cross the blood-brain barrier?
A1: Research suggests that this compound might not cross the blood-brain barrier by simple passive diffusion like the GABA (A) modulator diazepam. Studies utilizing an in vitro human cell-based blood-brain barrier model demonstrated that this compound permeates significantly slower than diazepam []. Furthermore, the transport rate of this compound showed an exponential correlation with the tightness of the cell layer (measured as transendothelial electrical resistance), unlike diazepam which permeated independently of this factor []. This indicates a possible involvement of an as yet unidentified transport system in facilitating the passage of this compound across the blood-brain barrier.
Q2: Are there variations in the this compound content in different Valerian preparations?
A2: Significant variations in the content of this compound, along with Acetoxyvalerenic Acid and Valerenic Acid, have been observed across commercially available Valerian products []. This variation extends to single-entity and blended products, as well as different extraction methods (aqueous, ethanol, and acetonitrile) []. This inconsistency in phytochemical profiles emphasizes the need for robust quality control measures in Valerian preparations.
Q3: Can this compound be used as a marker for the quality control of Valerian products?
A3: Yes, this compound, alongside Valerenic Acid, is frequently employed as a marker for the standardization and quality assessment of Valerian raw materials and extracts [, , ]. Analytical techniques such as HPLC [, ] and capillary electrophoresis [] have been successfully employed to quantify these compounds.
Q4: How stable is this compound in Valerian preparations under different storage conditions?
A4: Studies focusing on the stability of Valerian preparations highlight the influence of storage conditions and packaging materials on the stability of this compound and other constituents []. Notably, this compound has been identified as a degradation product of other compounds in Valerian root, particularly under accelerated storage conditions []. This information underscores the importance of proper storage conditions and packaging to maintain the quality and stability of Valerian products.
Q5: Is the in vitro release of this compound from Valerian tablets affected by the tablet formulation?
A5: Yes, the release profile of this compound, crucial for its bioavailability, significantly varies among different Valerian tablet formulations []. Studies comparing uncoated tablets with various coated formulations revealed that the uncoated variant exhibited the fastest release, while coated tablets displayed diverse release patterns depending on their specific formulation [].
Q6: How does the solubility of this compound compare to Valerenic Acid?
A6: this compound exhibits a higher saturation solubility at pH 6.8 (26 ± 5.1 µg/ml) compared to Valerenic Acid (1 ± 0.6 µg/ml) []. This difference in solubility, a crucial factor affecting oral absorption and bioavailability, could potentially influence the therapeutic efficacy of these compounds.
Q7: Can this compound be detected in biological samples after Valerian administration?
A7: Research suggests that while this compound and Valerenic Acid are detectable in equine urine after oral administration of a Valerian extract, they are not detectable in plasma samples []. This suggests rapid absorption and elimination of these compounds in horses when administered as an aqueous ethanol extract []. Further research is needed to determine if this holds true for other species, including humans.
Q8: Can the levels of this compound in Valeriana officinalis be influenced by symbiotic relationships?
A8: Interestingly, studies have shown that the presence of arbuscular mycorrhizal fungi, which form symbiotic associations with plant roots, can significantly impact the production of sesquiterpenic acids in Valeriana officinalis, including this compound []. This highlights the potential of harnessing such plant-microbe interactions to enhance the production of valuable secondary metabolites like this compound in medicinal plants.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B190348.png)












